Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a synthetic cyclic peptide designed as an analog of the Arg-Gly-Asp (RGD) sequence. The RGD motif is found in various extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen, playing a crucial role in cell adhesion and signaling by interacting with integrin receptors on cell surfaces [ [], [] ].
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) exhibits a high affinity for the αvβ3 integrin, a receptor overexpressed in many tumor types and involved in angiogenesis [ [], [], [] ]. This selectivity makes the peptide a valuable tool in scientific research, particularly in developing targeted therapies and imaging agents for cancer and other diseases.
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a cyclic peptide that consists of five amino acids: arginine, alanine, aspartic acid, D-tyrosine, and lysine. This compound is notable for its cyclic structure, which enhances its stability and resistance to enzymatic degradation compared to linear peptides. Such properties make it valuable in various scientific and medical applications, particularly in the fields of biochemistry and pharmacology .
This compound falls under the category of cyclic peptides, which are characterized by a closed-loop structure formed by covalently linking the N-terminus and C-terminus of the peptide chain. It is classified as a bioactive peptide due to its potential interactions with biological receptors and its applications in drug development .
The synthesis of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reagents. Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide .
The molecular formula of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is , with a molecular weight of approximately 633.70 g/mol. The cyclic structure contributes to its conformational stability, allowing it to maintain a specific three-dimensional shape essential for biological activity.
The compound features specific functional groups characteristic of its amino acid constituents, including:
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) primarily involves its interaction with cell surface receptors. The cyclic structure enhances binding affinity and specificity towards integrins, which are crucial for various cellular processes such as adhesion, migration, and signaling. This interaction can modulate cellular pathways depending on the biological context and target receptors involved .
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is generally soluble in polar solvents such as water and methanol due to its hydrophilic amino acid composition. Its cyclic nature contributes to a higher melting point compared to linear peptides.
The stability of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) against enzymatic degradation makes it suitable for therapeutic applications. Its reactivity profile allows it to participate in modifications that enhance its bioactivity or facilitate detection in various assays .
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) has diverse applications across several scientific fields:
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) [c(RADyK)] is a cyclic pentapeptide engineered to serve as a biologically inactive control for the integrin-targeting peptide c(RGDyK). Its primary structural distinction lies in the substitution of glycine (Gly) in the classical RGD (Arg-Gly-Asp) motif with alanine (Ala). This single-residue alteration significantly reduces its binding affinity for integrin αvβ3 while retaining the overall conformational framework of cyclic RGD peptides [3] [9]. The cyclization backbone, formed via amide bonding between the N- and C-termini, constrains the peptide into a rigid, β-turn-dominated structure essential for molecular recognition by integrins. This spatial arrangement positions the Arg-Ala-Asp triad similarly to Arg-Gly-Asp in active RGD peptides, yet computational studies reveal that the Ala-for-Gly swap disrupts optimal hydrogen-bonding networks and electrostatic interactions with key integrin residues (e.g., Asp218 and Arg214 in the β3 subunit) [10].
Table 1: Structural Characteristics of c(RADyK)
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₈H₄₃N₉O₈ (free acid) | Determines physicochemical properties (e.g., solubility, stability) |
Molecular Weight | 633.70 g/mol (free acid) | Impacts pharmacokinetics and synthetic yield |
CAS Number | Not specified in sources | Unique chemical identifier |
Sequence | Cyclo(Arg-Ala-Asp-D-Tyr-Lys) | Core RGD modification (Gly→Ala) defines control function |
Cyclization Type | Head-to-tail | Enhances conformational stability vs. linear analogs |
Key Structural Feature | D-Tyr substitution | Prevents enzymatic degradation; stabilizes bioactive conformation |
The incorporation of D-tyrosine (D-Tyr) at position 4 in c(RADyK) is a strategic design element that profoundly enhances its metabolic stability and conformational rigidity. Unlike L-amino acids, D-enantiomers are resistant to proteolytic cleavage by endogenous peptidases, thereby extending the peptide’s half-life in biological environments [3] [9]. Molecular dynamics simulations of analogous cyclic RGD peptides demonstrate that D-Tyr stabilizes the β-turn conformation by restricting backbone dihedral angles (ϕ and ψ) within integrin-compatible ranges. This contrasts sharply with linear RGD variants, which exhibit excessive flexibility and frequent transitions between disordered states [10]. In c(RADyK), the D-Tyr side chain’s orientation further shields the Asp-Ala-Arg triad from solvent exposure, promoting hydrophobic interactions critical for maintaining the peptide’s topology. This design principle is validated by comparative studies showing that linear RAD peptides or L-Tyr-containing analogs exhibit >50% faster degradation in serum and reduced structural integrity [3] [7].
Table 2: Impact of D-Tyr Substitution on c(RADyK) Properties
Parameter | D-Tyr-Containing c(RADyK) | L-Tyr Analogs | Functional Implication |
---|---|---|---|
Proteolytic Resistance | High | Low | Extended half-life in vitro/in vivo |
Conformational Rigidity | RMSD < 1.0 Å (MD simulations) | RMSD > 2.5 Å | Maintains integrin-binding pose |
Serum Half-life | >6 hours | <1 hour | Suitable for prolonged experimental assays |
Synthetic Yield | ~70–75% (after HPLC) | Comparable | Cost-effective production |
c(RADyK) is biologically characterized by its minimal binding to integrin αvβ3, making it an essential control peptide for validating the specificity of RGD-based diagnostics and therapeutics. Integrin αvβ3 is overexpressed in tumor vasculature and aggressive cancers (e.g., glioblastoma, breast cancer), where it drives angiogenesis and metastasis by binding ECM proteins via the RGD motif [2] [5] [7]. While antagonists like c(RGDyK) bind αvβ3 with nanomolar affinity (IC₅₀: 37.5–58.1 nM), c(RADyK)’s Ala substitution abolishes this interaction, evidenced by:
Table 3: Functional Comparison of c(RADyK) with Active RGD Peptides
Feature | c(RADyK) | c(RGDyK) | Biological Consequence |
---|---|---|---|
Integrin αvβ3 Affinity | Micromolar (weak/no binding) | Nanomolar (IC₅₀: 37.5–58.1 nM) | Validates αvβ3-specific effects of RGD probes |
Tumor Uptake (NIR) | Background-level | High (TBR ≥ 3.0 at 2 h) | Confirms target-specific imaging contrast |
Angiogenesis Inhibition | None | Significant (↓ microvessel density) | Isblocks αvβ3-dependent signaling |
Primary Application | Negative control | Diagnostic/therapeutic agent | Controls for off-target effects in RGD studies |
The design rationale for c(RADyK) leverages structural mimicry without functional mimicry—retaining the RGD-like scaffold ensures comparable biodistribution to active peptides while the Ala mutation disrupts integrin engagement. This allows researchers to isolate αvβ3-specific phenomena in complex biological settings, such as distinguishing integrin-mediated tumor targeting from enhanced permeability and retention (EPR) effects in drug delivery studies [3] [7].
Concluding Remarks
c(RADyK)’s value lies in its precisely engineered structure-function relationship: the cyclic backbone and D-Tyr confer stability and RGD-like pharmacokinetics, while the Ala-for-Gly switch eliminates integrin binding. This balance makes it indispensable for mechanistic studies of αvβ3 biology and the development of RGD-based targeted therapies. Future refinements may explore additional modifications (e.g., polyethylene glycolylation) to optimize its pharmacokinetic profile for advanced control experiments.
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: